An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)aniline: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)aniline: Structure, Properties, and Synthetic Utility
Abstract
2-Methoxy-5-(trifluoromethyl)aniline is a fluorinated aromatic amine of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique electronic properties, conferred by the interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a versatile synthon for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a standard laboratory-scale synthesis protocol, key applications, and essential safety and handling information for researchers and drug development professionals.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the bedrock of safe and reproducible science. The following identifiers are established for 2-Methoxy-5-(trifluoromethyl)aniline.
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IUPAC Name : 2-methoxy-5-(trifluoromethyl)aniline[1]
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Synonyms : 3-Amino-4-methoxybenzotrifluoride, 2-Amino-4-(trifluoromethyl)anisole, 5-(Trifluoromethyl)-o-anisidine, 6-Methoxy-α,α,α-trifluoro-m-toluidine[1][2][3][7]
Molecular Structure and Core Attributes
The structure of 2-Methoxy-5-(trifluoromethyl)aniline dictates its chemical behavior. It is an aniline ring substituted at three positions, each contributing distinct properties:
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Amine Group (-NH₂) : Located at C1, this is the primary reactive site for nucleophilic attack, amide bond formation, and diazotization reactions. Its basicity is significantly reduced by the adjacent electron-withdrawing trifluoromethyl group.
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Methoxy Group (-OCH₃) : At C2, this ether group is electron-donating through resonance, influencing the aromatic ring's reactivity in electrophilic substitution reactions.
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Trifluoromethyl Group (-CF₃) : At C5, this is a potent electron-withdrawing group. Its presence enhances the compound's lipophilicity, metabolic stability, and receptor-binding affinity when incorporated into drug candidates—a common strategy in medicinal chemistry.[3][8]
Caption: Chemical structure of 2-Methoxy-5-(trifluoromethyl)aniline.
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties is essential for experimental design, including solvent selection and reaction temperature.
| Property | Value | Source(s) |
| Molecular Weight | 191.15 g/mol | [2][3][5][7] |
| Appearance | White to beige-greyish or brownish crystalline powder | [2][6][9] |
| Melting Point | 58-62 °C | [2][6][7][9] |
| Boiling Point | 230.1 ± 40.0 °C (Predicted) | [6] |
| Purity | Typically ≥96-98% (by GC) | [2][4][7] |
| Solubility | Soluble in various organic solvents | [3][8] |
| pKa | 3.31 ± 0.10 (Predicted) | [6] |
Synthesis Protocol: Catalytic Hydrogenation
The most common and efficient synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the catalytic reduction of its nitro precursor, 4-methoxy-3-nitrobenzotrifluoride. This method is high-yielding and avoids harsh reducing agents.
Reaction Scheme:
Caption: Synthesis of the target compound via catalytic hydrogenation.
Step-by-Step Methodology
Causality: This protocol relies on palladium on carbon (Pd/C) as a heterogeneous catalyst to facilitate the addition of hydrogen across the nitro group's N-O bonds. Methanol is an ideal solvent as it readily dissolves the starting material and does not interfere with the catalysis. The reaction proceeds cleanly at room temperature under a hydrogen atmosphere.
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Vessel Preparation : To a round-bottom flask equipped with a magnetic stir bar, add the starting material, 4-methoxy-3-nitrobenzotrifluoride.
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Solvent and Catalyst Addition : Add methanol to dissolve the starting material. Subsequently, carefully add 10% Palladium on carbon (typically 5-10 mol%). Expertise Note: The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere.
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Reaction Atmosphere : Seal the flask and purge it with hydrogen gas (using a balloon or a controlled hydrogenation apparatus).
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Reaction Execution : Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within several hours to overnight.[9][10]
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Work-up and Isolation : Upon completion, the reaction mixture is filtered through a pad of Celite or diatomaceous earth to remove the Pd/C catalyst.[9][10] The filtrate is then concentrated under reduced pressure to yield the crude product.
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Purification : The resulting solid can be purified further by recrystallization or column chromatography if necessary, but this synthesis often yields a product of high purity (99% reported).[9][10]
Applications in Research and Development
2-Methoxy-5-(trifluoromethyl)aniline is not typically an end-product but rather a high-value intermediate. Its structural features make it a desirable building block in several areas:
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Pharmaceuticals : It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group is known to enhance drug efficacy and metabolic stability.[8][11] It is particularly valuable for developing agents targeting neurological disorders and for creating other biologically active molecules.[8]
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Agrochemicals : This aniline is used in the formulation of modern pesticides and herbicides. The fluorine content often correlates with increased potency and better performance of the final agrochemical product.[3][8]
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Materials Science : The compound is incorporated into advanced polymers and coatings to impart enhanced thermal stability and chemical resistance.[8]
Safety, Handling, and Toxicity
As a substituted aniline, this compound requires careful handling. It is classified as hazardous and necessitates the use of appropriate personal protective equipment (PPE).
Summary of Hazards
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Acute Toxicity : Harmful if swallowed (Category 4), in contact with skin (Category 4), or if inhaled (Category 4).[12][13]
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Skin and Eye Irritation : Causes skin irritation (Category 2) and serious eye irritation (Category 2).[12][13][14]
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Respiratory Irritation : May cause respiratory irritation.[12][14]
Recommended Handling Procedures
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Engineering Controls : Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE) :
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Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store under an inert atmosphere, as the compound may be air-sensitive.[4][6][16]
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First Aid :
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Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][15]
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Skin : Wash off immediately with plenty of soap and water.[12][16]
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Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[14][15]
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Ingestion : Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[15]
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Conclusion
2-Methoxy-5-(trifluoromethyl)aniline is a pivotal chemical intermediate whose value is derived from its unique trifluoromethylated and methoxylated aniline scaffold. Its synthesis is straightforward, and its applications in creating novel pharmaceuticals and advanced materials are extensive. Understanding its properties, synthesis, and handling requirements is crucial for any scientist looking to leverage this versatile building block in their research and development programs.
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